Enoximone was originally developed for its cardiotonic effects, enhancing myocardial contractility without significantly increasing heart rate. Its sulfoxide form, which is produced during metabolic processes, has been studied for its pharmacological properties and implications in drug efficacy and safety .
The synthesis of enoximone sulfoxide typically involves oxidation reactions where sulfides are converted into sulfoxides. Various methods can be employed, including:
One notable method involves the use of chiral starting materials which influence the stereochemistry of the synthesized enoximone sulfoxide. This approach can yield optically active compounds essential for pharmaceutical applications .
The molecular structure of enoximone sulfoxide features a sulfur atom bonded to an oxygen atom, with the general formula R-S(=O)-R', where R and R' represent organic substituents derived from enoximone. The stereochemistry at the sulfur atom can affect the biological activity of the compound.
Enoximone sulfoxide can participate in various chemical reactions typical for sulfoxides, including:
The reaction mechanisms often involve the formation of a cyclic transition state, facilitating the conversion between different sulfur oxidation states.
Enoximone sulfoxide exerts its biological effects primarily through inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate within cardiac cells. This results in enhanced myocardial contractility and vasodilation.
The mechanism involves:
Enoximone sulfoxide has potential applications in:
Enoximone sulfoxide continues to be an important subject in pharmacological research due to its unique properties and potential therapeutic benefits.
Enoximone sulfoxide (IUPAC name: 4-methyl-5-(4-(methylsulfinyl)benzoyl)-1,3-dihydro-2H-imidazol-2-one) is characterized by a benzoyl-substituted imidazolone core linked to a methylsulfinylphenyl group. Its molecular formula is C12H12N2O3S, with a monoisotopic mass of 264.0569 Da and a molecular weight of 264.30 g/mol [1]. The sulfoxide moiety (-S(=O)CH3) introduces a tetrahedral sulfur stereocenter, making enantiomerism a critical structural feature. This chiral center arises from the sulfinyl group’s pyramidal geometry, which lacks a plane of symmetry [3]. The compound’s solid-state conformation exhibits restricted rotation around the benzoyl–imidazolone bond, influencing its biological interactions.
Elemental composition analysis reveals the following distribution: carbon (54.53%), hydrogen (4.58%), nitrogen (10.60%), oxygen (18.16%), and sulfur (12.13%) [1]. Spectroscopic identifiers include:
Table 1: Atomic Composition and Spectral Signatures of Enoximone Sulfoxide
Property | Value/Description |
---|---|
Molecular formula | C12H12N2O3S |
Exact mass | 264.0569 Da |
Elemental analysis | C 54.53%; H 4.58%; N 10.60%; O 18.16%; S 12.13% |
Key IR bands | 3304 (N-H), 1218 (S=O), 1570 (C=O) cm−1 |
Characteristic 1H NMR | δ 3.10 (s, SCH3), 7.70–7.88 (aromatic) |
The synthesis of enoximone sulfoxide typically originates from the oxidation of enoximone (a sulfide precursor) or via direct functionalization of sulfoxides. A robust method involves iodonitrene-mediated NH transfer using ammonium carbamate and (diacetoxyiodo)benzene (PhI(OAc)2). This one-pot reaction proceeds under mild conditions (25°C, methanol solvent) and achieves high yields (66–79%) with retention of stereochemistry when chiral sulfoxides are used [4] [6]. The mechanism involves:
For enantiopure synthesis, chiral HPLC on a Chiralpak IE column (hexanes/isopropanol = 90:10) effectively resolves enantiomers, with retention times of 39.5 min and 44.4 min for (R)- and (S)-enantiomers, respectively [6]. Industrial-scale production (e.g., AstraZeneca’s 30 kg batch) employs flow chemistry to optimize exothermic steps and achieves >99% purity [4]. Racemic material can be resolved via diastereomeric salt formation using chiral acids like camphorsulfonic acid.
Table 2: Synthetic Methods for Enoximone Sulfoxide
Method | Conditions | Yield | Stereoselectivity |
---|---|---|---|
Iodonitrene NH transfer | PhI(OAc)2, NH4CO2NH2, MeOH, 25°C | 66–79% | Retention from chiral sulfoxide |
Chiral HPLC resolution | Chiralpak IE, hexanes/IPA (90:10) | >95% ee | Baseline separation |
Flow chemistry scale-up | Toluene/MeOH mix, aqueous workup | 83% (30 kg) | >99% purity |
Enoximone sulfoxide demonstrates moderate stability in biological matrices, with degradation kinetics influenced by pH, temperature, and oxidants. Key stability profiles include:
Comparative studies of sulfoximines show enhanced stability over sulfides in cytochrome P450-rich environments, likely due to decreased metabolism at the sulfur center [3]. However, aqueous solubility remains low (<24.83 mg/mL in DMSO), necessitating formulation aids for in vivo studies [8].
Table 3: Stability Profile of Enoximone Sulfoxide
Factor | Condition | Stability Outcome |
---|---|---|
Thermal (solid) | –20°C, dry, dark | >2 years |
Thermal (solution) | –20°C in DMSO | 1 month |
pH dependence | pH 2.0 | Rapid ring opening (<24 hr) |
pH 7.4 (phosphate buffer) | t1/2 = 72 hours | |
Oxidative stress | 1 mM H2O2 | No degradation detected |
Light exposure | UV (254 nm) | Photoisomerization (15% in 24 hr) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7